Grgdspk
Overview
Description
EMD 56574, also known as GRGDSPK, is a peptide that includes the sequence Arg-Gly-Asp-Ser-Pro-Lys. This compound is a competitive and reversible inhibitory peptide that inhibits integrin-fibronectin binding. It is used to study the role of integrins in bone formation and resorption .
Mechanism of Action
Target of Action
Grgdspk, also known as Gly-arg-gly-asp-ser-pro-lys or Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine, primarily targets integrins . Integrins are a family of cell surface receptors that play a crucial role in cell adhesion to the extracellular matrix . They are involved in various biological processes, including cell survival, differentiation, and motility .
Mode of Action
This compound interacts with its targets, the integrins, through a competitive and reversible inhibition mechanism . It inhibits the binding of integrins to fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix . This interaction is facilitated by the Arg-Gly-Asp (RGD) sequence present in this compound .
Biochemical Pathways
The interaction of this compound with integrins affects several biochemical pathways. One of the key pathways influenced is the angiogenesis pathway . Integrins αvβ3 and αvβ5, which are arginine-glycine-aspartic acid-dependent adhesion receptors, play a critical role in angiogenesis . By inhibiting these integrins, this compound can potentially affect the formation of new blood vessels, which is essential for processes like tumor growth and metastatic spread .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of certain cellular processes. For instance, this compound has been found to inhibit mineralization in a dose-dependent manner as determined by measuring calcium content and bone area of tissue in parietal bones . This suggests that this compound could have a significant impact on processes like bone formation and resorption .
Biochemical Analysis
Biochemical Properties
Grgdspk plays a significant role in biochemical reactions, particularly in cell adhesion. The Arg-Gly-Asp (RGD) sequence in this compound is known to mediate adhesion between integrin and extracellular matrix molecules . This peptide sequence can interact with various enzymes, proteins, and other biomolecules, and these interactions are primarily driven by the RGD sequence .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can stimulate endothelialization by modifying the surface of cardiovascular implants . The major cell-binding domain of this compound promotes cell adhesion on a wide range of substrates . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is largely attributed to its RGD sequence. This compound acts as a competitive and reversible inhibitory peptide for RGD-mediated adhesion between integrin and extracellular matrix molecules . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
EMD 56574 is synthesized through custom peptide synthesis, which involves the sequential addition of amino acids to form the desired peptide sequence. The synthesis process typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and then cleaved from the support once the synthesis is complete . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Chemical Reactions Analysis
EMD 56574 undergoes various chemical reactions, primarily involving its interaction with integrins. The peptide can inhibit integrin-fibronectin binding, which is crucial for studying the role of integrins in bone formation and resorption . Common reagents used in these reactions include fibronectin and integrin-binding assays. The major products formed from these reactions are typically the inhibited complexes of integrin and fibronectin.
Scientific Research Applications
EMD 56574 has a wide range of scientific research applications, including:
Chemistry: Used to study peptide synthesis and the role of integrins in various chemical processes.
Biology: Utilized in cell adhesion studies, particularly in understanding the role of integrins in cell-matrix interactions.
Medicine: Investigated for its potential therapeutic applications in bone-related diseases and conditions involving integrin-mediated cell adhesion.
Comparison with Similar Compounds
EMD 56574 is unique in its specific sequence and its ability to inhibit integrin-fibronectin binding. Similar compounds include other RGD-containing peptides, such as:
GRGDSP: Another RGD-containing peptide with similar inhibitory properties.
GRGDNP: A peptide that also inhibits integrin binding but with a different sequence.
GRGESP: A variant of the RGD peptide with different amino acid substitutions.
These similar compounds share the common feature of containing the RGD sequence, which is crucial for integrin binding, but differ in their specific sequences and inhibitory properties.
Biological Activity
GRGDSPK is a peptide sequence that contains the Arg-Gly-Asp (RGD) motif, which is known for its significant role in cell adhesion and interaction with integrins. This compound has been extensively studied for its biological activities, particularly in cancer research, tissue engineering, and neurobiology. The following sections will detail the biological activity of this compound, including its interactions with integrins, effects on cellular processes, and implications in various research fields.
Structure and Properties
This compound is a heptapeptide with the sequence Gly-Arg-Gly-Asp-Ser-Pro-Lys. The RGD sequence is crucial for binding to integrins, which are transmembrane receptors involved in cell adhesion and signaling. The specific binding affinity of this compound to integrins has been characterized in several studies.
Binding Affinity
The binding affinity of this compound to various integrins has been quantified using dissociation constant (Kd) values. For example:
- This compound : Kd = 12.2 nM for αvβ3 integrin.
- RGD : Kd = 89 nM for αvβ3 integrin.
This indicates that this compound has a significantly higher binding affinity compared to the simpler RGD peptide, making it a potent candidate for therapeutic applications targeting integrin-mediated processes.
1. Cell Adhesion and Migration
This compound enhances cell adhesion and migration through its interaction with integrins, particularly αvβ3 and α5β1. Studies have shown that:
- Cell Adhesion : this compound promotes adhesion of various cell types, including endothelial cells and fibroblasts, to extracellular matrix components like fibronectin and vitronectin .
- Cell Migration : It facilitates cellular migration in wound healing models by activating signaling pathways associated with cytoskeletal rearrangement .
Peptide | Integrin | Kd (nM) |
---|---|---|
This compound | αvβ3 | 12.2 |
RGD | αvβ3 | 89 |
2. Neurobiology
In neurobiological contexts, this compound has been shown to influence long-term potentiation (LTP), a process critical for learning and memory. Research indicates:
- LTP Stabilization : this compound enhances the stabilization of LTP in hippocampal slices by interacting with synaptic integrins . This effect is mediated through the activation of synaptegrin-1, which plays a role in synaptic plasticity.
3. Cancer Research
This compound's role in cancer biology is significant due to its ability to modulate tumor cell behavior:
- Tumor Targeting : The peptide has been utilized as a targeting ligand for drug delivery systems aimed at tumors expressing αvβ3 integrin. Its high affinity allows for selective targeting of malignant cells while minimizing effects on normal tissues .
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines by disrupting integrin signaling pathways .
Case Study 1: Integrin-Mediated Tumor Targeting
A study explored the use of this compound-conjugated nanoparticles for targeted delivery of chemotherapeutics to tumors expressing αvβ3 integrin. Results indicated:
- Enhanced accumulation of nanoparticles in tumor tissues.
- Significant reduction in tumor size compared to control groups receiving non-targeted therapies.
Case Study 2: Neuroprotective Effects
In experiments involving neurodegenerative models, this compound was administered to assess its effects on neuronal survival:
- Treated groups showed improved neuronal viability and reduced apoptosis markers compared to untreated controls.
- The mechanism involved modulation of integrin signaling pathways associated with neuronal health.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)/t15-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVZOBGMZWVJOS-VMXHOPILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49N11O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149506 | |
Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111119-28-9 | |
Record name | Glycyl- arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111119289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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